

An In-Depth Technical Guide to Gabapentin Impurity G (CAS 1500558-49-5)

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Compound of Interest

Compound Name: 2-[1-(2-aminoethyl)cyclohexyl]acetic acid

CAS No.: 1500558-49-5

Cat. No.: B1454811

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Gabapentin Impurity G, a known impurity of the widely used anticonvulsant and analgesic drug, Gabapentin. As with any pharmaceutical compound, a thorough understanding of its impurity profile is paramount for ensuring drug safety and efficacy. This document delves into the physicochemical properties, formation, synthesis, analytical detection, and toxicological assessment of Gabapentin Impurity G, offering valuable insights for professionals in the field of drug development and quality control.

Introduction to Gabapentin and the Imperative of Impurity Profiling

Gabapentin, chemically described as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). It is extensively prescribed

for the management of epileptic seizures and neuropathic pain.[1] The high daily doses of Gabapentin, which can exceed 2 grams, necessitate stringent quality control of the drug substance and its formulations.[2] Regulatory bodies, including the International Council on Harmonisation (ICH), mandate rigorous impurity profiling to ensure that any potential contaminants do not compromise patient safety.[2]

Impurities in a drug product can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the API over time, or interactions between the API and excipients within the formulation.[3][4] These impurities, even at trace levels, can potentially exhibit undesirable pharmacological or toxicological effects. Therefore, their identification, characterization, and quantification are critical steps in the drug development process. Gabapentin Impurity G is a recognized impurity listed in the European Pharmacopoeia (EP), highlighting its regulatory significance.[5][6]

Physicochemical Properties of Gabapentin Impurity G

A fundamental understanding of the physicochemical properties of an impurity is the cornerstone of developing robust analytical methods for its detection and control.

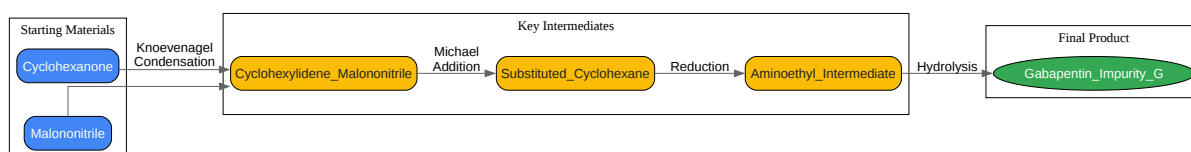
Property	Value	Source(s)
Chemical Name	[1-(2-Aminoethyl)cyclohexyl]acetic acid	[5][7][8]
CAS Number	1500558-49-5	[5][6][7]
Molecular Formula	C ₁₀ H ₁₉ NO ₂	[6][7]
Molecular Weight	185.26 g/mol	[6][7]

Formation and Synthesis of Gabapentin Impurity G

The precise formation pathway of Gabapentin Impurity G is not extensively detailed in publicly available literature. However, impurities in Gabapentin can arise from several routes:

- **Synthesis-Related Impurities:** These are by-products or unreacted starting materials from the chemical synthesis of Gabapentin. The synthesis of Gabapentin often involves a Hofmann rearrangement of [1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid.[2] Variations in reaction conditions can lead to the formation of related substances.
- **Degradation Products:** Gabapentin can degrade under certain storage conditions, leading to the formation of impurities.
- **Formulation-Related Impurities:** Interactions between Gabapentin and excipients can generate impurities. For instance, an adduct of Gabapentin and lactose has been identified, formed through a Maillard reaction and Amadori rearrangement during stability studies of capsule formulations.[3]

While a specific, detailed synthesis of Gabapentin Impurity G is not readily available, a plausible synthetic route can be inferred from the synthesis of Gabapentin itself. A potential pathway could involve the modification of starting materials or intermediates used in the Gabapentin synthesis to yield the [1-(2-Aminoethyl)cyclohexyl]acetic acid structure. A generalized representation of a potential synthetic logic is presented below.



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Caption: A potential synthetic pathway for Gabapentin Impurity G.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Gabapentin Impurity G are crucial for quality control. Due to the lack of a strong chromophore in Gabapentin and many of its impurities, standard UV detection in High-Performance Liquid Chromatography (HPLC) can be challenging.[2]

HPLC with UV and Charged Aerosol Detection (CAD)

A robust and sensitive method for the analysis of Gabapentin and its impurities, including Impurity G, involves the hyphenation of HPLC with both UV and Charged Aerosol Detectors (CAD).[2] This combination provides a comprehensive impurity profile.

- UV Detection: Useful for impurities that possess a chromophore.
- Charged Aerosol Detection (CAD): A universal detection method that is not dependent on the optical properties of the analyte. It is particularly suitable for non-volatile and semi-volatile compounds, making it ideal for chromophore-deficient impurities like Gabapentin Impurity G.

The use of a combined UV-CAD system allows for the simultaneous detection of a wide range of impurities in a single chromatographic run, improving efficiency and ensuring compliance with stringent regulatory requirements, such as the 0.03% reporting threshold for high-dose drugs like Gabapentin.[2]

Experimental Protocol: HPLC-UV-CAD Method

The following is a representative step-by-step methodology for the analysis of Gabapentin Impurity G.

Objective: To detect and quantify Gabapentin Impurity G in a drug substance or product.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- UV Detector
- Charged Aerosol Detector (CAD)
- Chromatography Data System (CDS)

Materials:

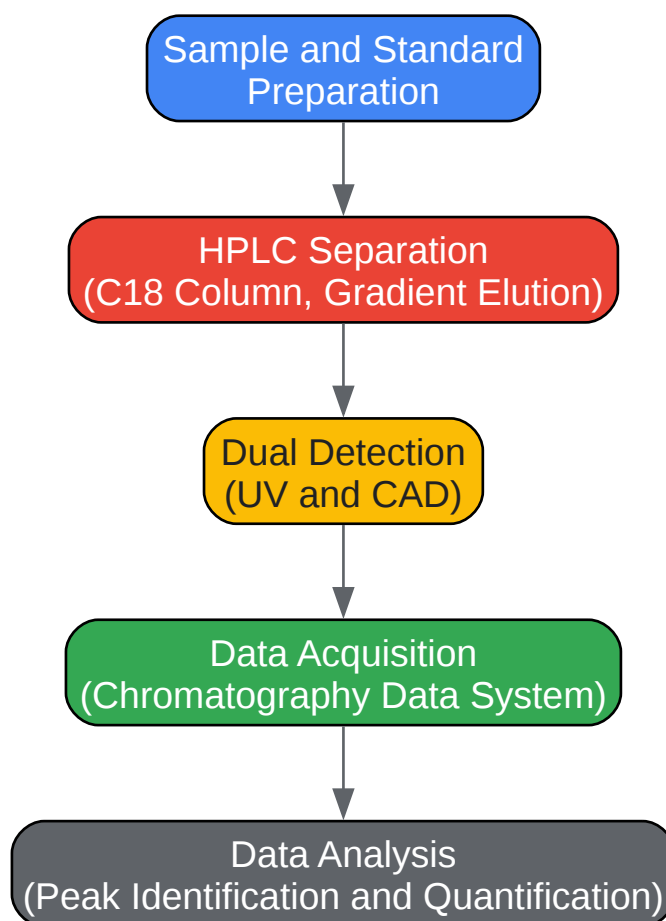
- Gabapentin drug substance or product sample
- Gabapentin Impurity G reference standard
- HPLC grade water
- HPLC grade acetonitrile
- Formic acid (or other suitable mobile phase modifier)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 μm)

Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A time-based gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure separation of all impurities.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 $^{\circ}\text{C}$
- Injection Volume: 10 μL
- UV Detection Wavelength: 210 nm
- CAD Settings: As per manufacturer's recommendations

Procedure:

- Standard Preparation:
 - Accurately weigh a suitable amount of Gabapentin Impurity G reference standard.
 - Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration.
 - Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.
- Sample Preparation:
 - Accurately weigh a suitable amount of the Gabapentin drug substance or powdered drug product.
 - Dissolve in the same diluent used for the standard preparation to achieve a target concentration of the active ingredient.
 - Sonicate if necessary to ensure complete dissolution.
 - Filter the solution through a 0.45 μm syringe filter before injection.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the initial mobile phase composition.
 - Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.
 - Record the chromatograms from both the UV and CAD detectors.
- Data Analysis:
 - Identify the peak corresponding to Gabapentin Impurity G in the sample chromatogram by comparing its retention time with that of the reference standard.
 - Calculate the concentration of Gabapentin Impurity G in the sample using the peak area from the CAD detector and a calibration curve generated from the standard solutions.



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Caption: A typical analytical workflow for Gabapentin Impurity G.

Toxicological Assessment

A critical aspect of impurity profiling is the toxicological assessment to understand the potential risk to patient safety.

Currently, there is a lack of specific, publicly available toxicological data for Gabapentin Impurity G. In such cases, a combination of approaches is often employed:

- **In Silico Toxicity Prediction:** Computational tools can be used to predict the potential toxicity of a compound based on its chemical structure.[9] These models can assess the likelihood of mutagenicity, carcinogenicity, and other toxic endpoints. While not a substitute for experimental data, in silico predictions can provide valuable initial insights and help prioritize further testing.

- **Read-Across:** The toxicity of a substance can sometimes be inferred from structurally similar compounds for which toxicological data is available. However, this approach requires careful justification of the structural and metabolic similarities.
- **Genotoxicity Testing:** Given that impurities can have the potential to be genotoxic (damaging to DNA), in vitro tests such as the Ames test (bacterial reverse mutation assay) are often conducted to assess this risk.[10]

It is important to note that Gabapentin itself has been shown to have a low potential for genotoxicity in a battery of in vitro and in vivo assays.[6] However, this does not preclude the possibility of an impurity having a different toxicological profile.

Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical products is governed by stringent regulatory guidelines. The European Pharmacopoeia (Ph. Eur.) provides monographs that specify the quality standards for active substances and finished products.

While the specific acceptance criteria for Gabapentin Impurity G are detailed within the official Ph. Eur. monograph for Gabapentin, general principles for setting impurity limits are outlined in ICH guidelines. These limits are based on the maximum daily dose of the drug and the potential toxicity of the impurity. For high-dose drugs like Gabapentin, the identification and qualification thresholds for impurities are typically lower.[2]

For a specified impurity like Gabapentin Impurity G, the Ph. Eur. monograph will provide a specific limit, which must not be exceeded in the final drug product.

Conclusion

Gabapentin Impurity G is a critical quality attribute of Gabapentin that requires careful monitoring and control. This guide has provided a comprehensive overview of its physicochemical properties, potential formation pathways, and robust analytical methodologies for its detection and quantification. While specific toxicological data for this impurity remains limited, a combination of in silico assessment and established regulatory guidelines provides a framework for ensuring patient safety. For researchers, scientists, and drug development professionals, a thorough understanding of Gabapentin Impurity G is essential for the

successful development and commercialization of safe and effective Gabapentin-based therapies.

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